molecular formula C17H27N3O B7920762 (S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide

(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide

Cat. No.: B7920762
M. Wt: 289.4 g/mol
InChI Key: ABGIJTAAKWILPS-GOEBONIOSA-N
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Description

(S)-2-Amino-N-(®-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both an amino group and a benzylpyrrolidine moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(®-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Amino Group Addition: The amino group is added through a reductive amination process.

    Isopropyl Group Addition: The isopropyl group is introduced using an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(®-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(S)-2-Amino-N-(®-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(®-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(®-1-phenylpyrrolidin-3-yl)-N-isopropylpropanamide
  • (S)-2-Amino-N-(®-1-benzylpyrrolidin-3-yl)-N-methylpropanamide

Uniqueness

(S)-2-Amino-N-(®-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide stands out due to its specific chiral configuration and the presence of both benzyl and isopropyl groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)20(17(21)14(3)18)16-9-10-19(12-16)11-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,18H2,1-3H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGIJTAAKWILPS-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N([C@@H]1CCN(C1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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